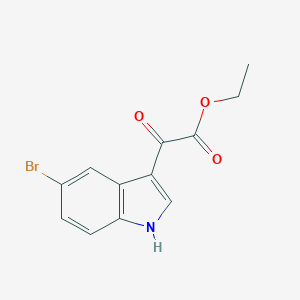
3/',4/'-Diethyl-4-dimethylaminoazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3/',4/'-Diethyl-4-dimethylaminoazobenzene is an organic compound with the molecular formula C18H23N3. It is known for its vibrant color and is commonly used as a dye in various industrial applications .
Vorbereitungsmethoden
The synthesis of 3/',4/'-Diethyl-4-dimethylaminoazobenzene typically involves a multi-step process. One common method is the diazotization of 3,4-diethylaniline followed by coupling with n,n-dimethylaniline under acidic conditions . Industrial production methods often involve large-scale batch processes to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
3/',4/'-Diethyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically yield amines or hydrazines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, often resulting in halogenated or alkylated products
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas with a catalyst for reduction, and halogens for substitution reactions .
Wissenschaftliche Forschungsanwendungen
3/',4/'-Diethyl-4-dimethylaminoazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting various ions and compounds.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.
Industry: Utilized in the production of colored plastics, textiles, and inks
Wirkmechanismus
The compound exerts its effects primarily through its ability to interact with biological molecules. It can bind to proteins and nucleic acids, altering their structure and function. The azo group in the compound is responsible for its vibrant color and plays a crucial role in its interaction with light and other molecules .
Vergleich Mit ähnlichen Verbindungen
3/',4/'-Diethyl-4-dimethylaminoazobenzene is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. Similar compounds include:
- 4-[(3,4-Dimethylphenyl)azo]-n,n-dimethylbenzenamine
- 4-[(3,4-Diethylphenyl)azo]-n,n-diethylbenzenamine
- 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzamide .
These compounds share similar structural features but differ in their substituents, leading to variations in their reactivity and applications.
Eigenschaften
CAS-Nummer |
17010-64-9 |
|---|---|
Molekularformel |
C18H23N3 |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
4-[(3,4-diethylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H23N3/c1-5-14-7-8-17(13-15(14)6-2)20-19-16-9-11-18(12-10-16)21(3)4/h7-13H,5-6H2,1-4H3 |
InChI-Schlüssel |
CZYRWPWBQBTNDB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)CC |
Kanonische SMILES |
CCC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)CC |
| 17010-64-9 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)


